molecular formula C8H8F2O2S B12640527 Ethyl 2,2-difluoro-2-(thiophen-3-yl)acetate

Ethyl 2,2-difluoro-2-(thiophen-3-yl)acetate

Cat. No.: B12640527
M. Wt: 206.21 g/mol
InChI Key: BYVCTNGFRFNBHV-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-2-(thiophen-3-yl)acetate is an organic compound with the molecular formula C8H8F2O2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Properties

IUPAC Name

ethyl 2,2-difluoro-2-thiophen-3-ylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2S/c1-2-12-7(11)8(9,10)6-3-4-13-5-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVCTNGFRFNBHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CSC=C1)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,2-difluoro-2-(thiophen-3-yl)acetate typically involves the reaction of thiophene derivatives with ethyl difluoroacetate under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the thiophene, followed by the addition of ethyl difluoroacetate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is often achieved through techniques such as distillation or recrystallization to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-2-(thiophen-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Ethyl 2,2-difluoro-2-(thiophen-3-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of Ethyl 2,2-difluoro-2-(thiophen-3-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,2-difluoro-2-(thiophen-3-yl)acetate is unique due to the presence of both the thiophene ring and the difluoroacetate group This combination imparts specific chemical reactivity and potential biological activities that are not observed in other similar compounds

Biological Activity

Ethyl 2,2-difluoro-2-(thiophen-3-yl)acetate is a fluorinated organic compound notable for its unique structural features, which include a thiophene ring and a difluoroacetate moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it a candidate for various therapeutic applications.

  • Molecular Formula : C7_{7}H6_{6}F2_{2}O2_{2}S
  • Molecular Weight : 220.21 g/mol
  • Structure : Contains a thiophene ring substituted at the 3-position with an ethyl ester group and two fluorine atoms at the alpha position.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. Research indicates that this compound may inhibit certain enzymes or modulate signaling pathways, particularly the EGFR/PI3K/AKT/mTOR pathway, which plays a crucial role in cancer biology and cellular growth regulation. The enhanced binding affinity due to fluorine substitution is believed to increase its efficacy in therapeutic contexts.

Antimicrobial Properties

Studies have shown that this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways essential for bacterial survival.

Anticancer Properties

Recent research has highlighted the compound's potential in cancer therapy. For instance, it has demonstrated efficacy in inhibiting the proliferation, migration, and invasion of non-small cell lung cancer (NSCLC) cell lines. The underlying mechanism involves the suppression of the EGFR/PI3K/AKT/mTOR signaling pathway, leading to cell cycle arrest and apoptosis .

Case Studies

  • Non-Small Cell Lung Cancer (NSCLC) :
    • Objective : To investigate the effects of this compound on NSCLC.
    • Methods : In vitro studies using NSCLC cell lines and in vivo studies utilizing xenograft nude mice models.
    • Results : The compound inhibited NSCLC cell proliferation and induced apoptosis by targeting the PI3K/AKT signaling pathway .
  • Antimicrobial Activity :
    • Study Design : Screening against various bacterial strains.
    • Findings : this compound showed potent activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Data Table: Summary of Biological Activities

Activity TypeModel/System UsedObserved EffectReference
AntimicrobialVarious bacterial strainsSignificant inhibition of bacterial growth
AnticancerNSCLC cell linesInhibition of proliferation and induction of apoptosis
Signaling PathwayXenograft modelsModulation of EGFR/PI3K/AKT/mTOR pathway

Synthesis Methods

The synthesis of this compound typically involves the reaction of thiophene derivatives with ethyl difluoroacetate. Common methods include:

  • Direct Esterification : Reaction between thiophene carboxylic acids and ethyl difluoroacetate.
  • Use of Catalysts : Employing specific catalysts to enhance reaction efficiency.

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